

physical and chemical properties of 6-Methyl-1-tetralone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methyl-1-tetralone

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An In-Depth Technical Guide to **6-Methyl-1-tetralone**: Physicochemical Properties and Synthetic Insights for Drug Development Professionals

Introduction

6-Methyl-1-tetralone, a derivative of the tetralone family, represents a critical structural motif and a versatile intermediate in the landscape of organic synthesis and medicinal chemistry. As a bicyclic aromatic ketone, its scaffold is embedded in numerous biologically active natural products and synthetic pharmaceuticals.^{[1][2][3]} For researchers and drug development professionals, a comprehensive understanding of its physical, chemical, and spectroscopic properties is paramount for its effective utilization in the synthesis of complex molecular targets. This guide provides an in-depth analysis of **6-Methyl-1-tetralone**, moving beyond a simple recitation of data to explain the causal relationships between its structure and its behavior, offering field-proven insights into its synthesis and reactivity.

Section 1: Core Molecular Attributes

The foundational characteristics of a molecule dictate its identity and behavior. **6-Methyl-1-tetralone** is structurally defined by a naphthalene ring system that is partially hydrogenated in one ring to feature a ketone at the C1 position and a methyl substituent on the aromatic ring at the C6 position.

Property	Value	Source(s)
IUPAC Name	6-methyl-3,4-dihydronaphthalen-1(2H)-one	[4]
Synonyms	6-Methyl- α -tetralone, 3,4-Dihydro-6-methyl-1(2H)-naphthalenone	[1][4]
CAS Number	51015-29-3	[1][5][6]
Molecular Formula	C ₁₁ H ₁₂ O	[1][4]
Molecular Weight	160.21 g/mol	[1][4]
Canonical SMILES	<chem>CC1=CC2=C(C=C1)C(=O)CC2</chem>	[4]
InChI Key	FPOGGJAFMWYNLI-UHFFFAOYSA-N	[1]

Section 2: Physicochemical Properties

The physical state, volatility, and solubility of a compound are critical parameters for designing reaction conditions, purification protocols, and formulation strategies. While specific experimental data for **6-methyl-1-tetralone** is sparse, its properties can be reliably inferred from its structure and comparison with closely related analogs.

Property	Predicted/Reported Value	Causality and Comparative Analysis
Physical State	Colorless to pale yellow liquid or low-melting solid	[1]
Melting Point	Estimated: ~10-20 °C	<p>The parent compound, 1-tetralone, has a melting point of 2-7 °C.[3] The addition of a methyl group slightly increases molecular weight and van der Waals forces, likely raising the melting point modestly. In contrast, 6-methoxy-1-tetralone is a solid with a much higher melting point (77-79 °C), demonstrating the stronger intermolecular dipole-dipole interactions and crystal lattice packing efficiency imparted by the methoxy group compared to the methyl group.</p> <p>[7][8]</p>
Boiling Point	Estimated: ~135-145 °C at 12 mmHg	<p>2-Methyl-1-tetralone boils at 127-131 °C / 12 mmHg, providing a close estimate.[9] The boiling point is elevated compared to non-polar analogs due to the polarity of the ketone group but is lower than that of 6-methoxy-1-tetralone (171 °C / 11 mmHg), which has a more polar ether linkage.[8][10]</p>
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc,	The molecule possesses moderate polarity. The tetralone core provides a

THF, Toluene); poorly soluble in water.

significant non-polar, hydrophobic surface area, while the ketone functional group introduces a polar site capable of hydrogen bond acceptance. This amphiphilic character ensures miscibility with a wide range of organic solvents but limits aqueous solubility.[1]

Section 3: Spectroscopic and Analytical Profile

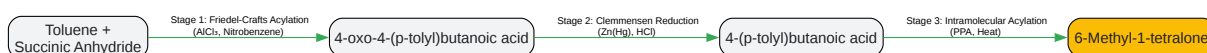
Spectroscopic analysis provides a definitive fingerprint of a molecule's structure. Below is an expert prediction of the key features expected in the NMR, IR, and Mass Spectra of **6-Methyl-1-tetralone**, grounded in the analysis of its functional groups and structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (500 MHz, CDCl_3):

- δ ~7.8-7.9 ppm (d, 1H): Aromatic proton at C5. This proton is ortho to the electron-withdrawing carbonyl group, causing it to be the most deshielded aromatic proton. It will appear as a doublet.
- δ ~7.1-7.2 ppm (m, 2H): Aromatic protons at C7 and C8. These protons will likely appear as a multiplet or overlapping signals.
- δ ~2.8-2.9 ppm (t, 2H): Methylene protons at C4 (benzylic). These protons are adjacent to the aromatic ring and a CH_2 group, appearing as a triplet.
- δ ~2.5-2.6 ppm (t, 2H): Methylene protons at C2. These protons are α to the carbonyl group and adjacent to another CH_2 group, also appearing as a triplet.
- δ ~2.3 ppm (s, 3H): Methyl protons (Ar-CH_3). This will be a sharp singlet as there are no adjacent protons.

- δ ~2.0-2.1 ppm (quintet, 2H): Methylene protons at C3. These protons are coupled to the protons at C2 and C4, resulting in a more complex splitting pattern, likely a quintet or multiplet.



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- To cite this document: BenchChem. [physical and chemical properties of 6-Methyl-1-tetralone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582765#physical-and-chemical-properties-of-6-methyl-1-tetralone]

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